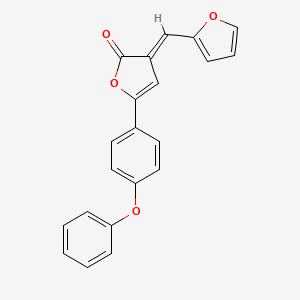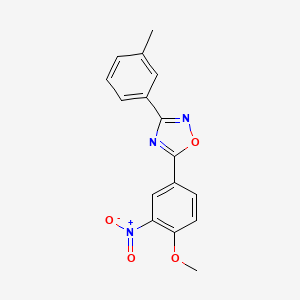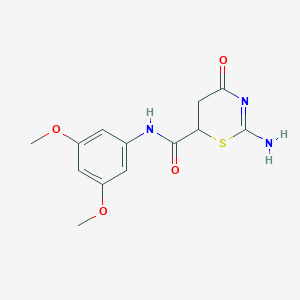
(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE: is an organic compound characterized by its unique structure, which includes a furan ring and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where furan-2-carbaldehyde reacts with 5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furan ring to a tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the phenoxyphenyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific enzymes or receptors. This research aims to develop new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter gene expression, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
tert-Butylamine: Another amine compound with distinct properties and applications.
3-(Trifluoromethyl)benzylamine: A compound with a trifluoromethyl group, used in different chemical contexts.
Uniqueness: (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE stands out due to its combination of a furan ring and a phenoxyphenyl group, which imparts unique chemical reactivity and biological activity. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Properties
Molecular Formula |
C21H14O4 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2-one |
InChI |
InChI=1S/C21H14O4/c22-21-16(13-19-7-4-12-23-19)14-20(25-21)15-8-10-18(11-9-15)24-17-5-2-1-3-6-17/h1-14H/b16-13+ |
InChI Key |
OLRVKWLSMSMVSE-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C/C(=C\C4=CC=CO4)/C(=O)O3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC4=CC=CO4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B15029612.png)
![Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B15029615.png)
![3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15029630.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15029637.png)
![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15029643.png)
![2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15029645.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15029651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B15029652.png)

![4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B15029670.png)
![1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15029674.png)
![2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate](/img/structure/B15029685.png)
![Methyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15029698.png)
